Disperse yellow 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ACETONE, ETHANOL & BENZENE

Synonyms

Canonical SMILES

Mutagenicity and Genotoxicity:

Disperse Yellow 3 has been investigated for its potential to cause mutations and DNA damage in various cell lines. Studies have shown:

- Mutagenicity: Disperse Yellow 3 exhibited weak mutagenic activity in the TK locus of mouse lymphoma cells in culture, both in the presence and absence of an external metabolic system .

- DNA Damage: Disperse Yellow 3 induced sister chromatid exchange in Chinese hamster ovary (CHO) cells, indicating potential for chromosomal instability .

Carcinogenicity:

Animal studies have raised concerns about the carcinogenicity of Disperse Yellow 3. When administered orally to mice and rats, it increased the incidence of various tumors:

- Mice: Female mice showed an increased incidence of liver tumors and malignant lymphomas, while males displayed a higher frequency of lung tumors .

- Rats: Male rats exhibited an increased incidence of liver tumors .

Degradation Studies:

Research has explored methods for degrading Disperse Yellow 3 due to its potential environmental impact. Studies have investigated:

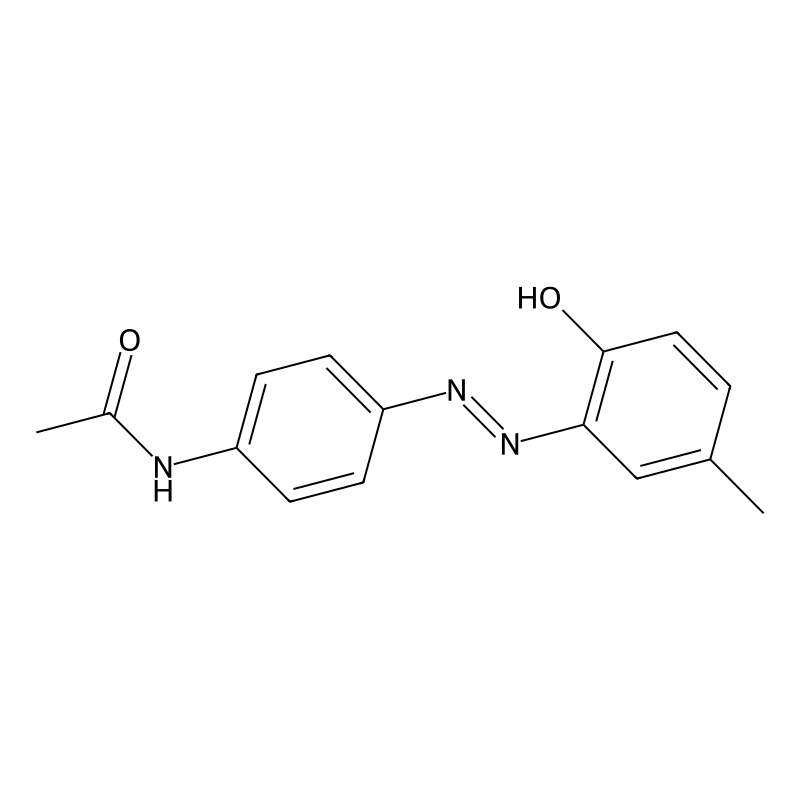

Disperse Yellow 3 is a monoazo pigment dye primarily used for coloring synthetic fibers such as nylon, polyvinyl chloride, and acrylics, as well as natural fibers like wool and fur. It is characterized by its low aqueous solubility, making it suitable for various dyeing applications in textiles and plastics. The compound has several synonyms, including 4-Acetamido-2'-hydroxy-5'-methylazobenzene and C.I. Disperse Yellow 3, with a Chemical Abstracts Service Registry Number of 2832-40-8. The molecular formula for Disperse Yellow 3 is C15H15N3O2, and it has a molecular weight of approximately 269.30 g/mol .

Disperse Yellow 3 may cause skin irritation and allergic reactions upon prolonged or repeated exposure []. While specific data on its toxicity is limited, it is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection if airborne dust is a concern [].

Disperse Yellow 3 has been associated with allergic reactions, particularly contact dermatitis, upon skin exposure. Studies indicate that individuals may develop sensitivities to the compound through occupational exposure or contact with dyed materials . Furthermore, there are concerns regarding its potential carcinogenicity; earlier evaluations suggested a link to cancer in experimental animals, although more recent studies have called for further investigation into its long-term effects on human health .

The synthesis of Disperse Yellow 3 was first reported by Fischer and Müller in 1926 through the coupling of diazotized 4-acetamidoaniline with para-cresol. While this method is historically significant, the exact synthesis techniques used in commercial production are not fully documented. Nevertheless, large-scale production began in the United States around 1941 . The synthesis typically involves azo coupling reactions that yield the characteristic azo bond central to its structure.

Disperse Yellow 3 is predominantly used in:

- Textile Dyeing: Employed to color synthetic fibers like nylon and polyester.

- Plastic Coloring: Utilized in various thermoplastics including polystyrene and cellulose acetate.

- Consumer Products: Found in finished goods such as clothing, hosiery, carpets, and upholstery materials .

Research indicates that Disperse Yellow 3 can interact with various biological systems, potentially leading to allergic responses in sensitized individuals. Studies have shown that exposure can result in skin irritation and allergic dermatitis . Additionally, its interactions with other chemicals during dyeing processes may affect the stability and safety of dyed products.

Disperse Yellow 3 belongs to a broader category of azo dyes. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure Characteristics | Unique Features |

|---|---|---|

| Disperse Yellow 1 | Azo dye with low water solubility | Commonly used for dyeing polyester; less allergenic |

| Disperse Yellow 5 | Similar monoazo structure | Known for higher lightfastness compared to Disperse Yellow 3 |

| Solvent Yellow 77 | Azo compound with different substituents | Used primarily in solvent-based applications |

| Solvent Yellow 92 | Azo dye with similar applications | Higher solubility in organic solvents |

| Solvent Yellow 99 | Azo dye variant | Often used in inks and coatings |

Disperse Yellow 3's unique characteristics lie in its specific applications for synthetic fibers and the particular health concerns associated with its use compared to other azo dyes.

Textile Industry Research Perspectives

Disperse Yellow 3, chemically known as N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide with Chemical Abstract Service number 2832-40-8, represents a significant monoazo pigment dye extensively studied within textile industry research frameworks [1] [2]. The compound demonstrates molecular formula C₁₅H₁₅N₃O₂ with molecular weight of 269.30 grams per mole, positioning it as a low aqueous solubility disperse dye specifically designed for synthetic fiber applications [2] [3].

Research perspectives within the textile industry have established Disperse Yellow 3 as a cornerstone compound for understanding disperse dye behavior in synthetic fiber matrices [3] [4]. The dye exhibits Color Index number 11855 and demonstrates characteristic properties including melting point decomposition at 192-195°C, with commercial formulations typically containing 42-44% dyestuff content [2] [3]. Industry research has documented extensive production histories, with United States production reaching peak levels of 1,420 tonnes in 1975, followed by declining production to 930 tonnes by 1980 [2].

European textile research initiatives have identified up to 11 companies manufacturing this compound, with estimated annual total production reaching 1 million kilograms [2]. Japanese manufacturing data from research studies indicates production levels of 82 tonnes in 1972 and 44 tonnes in 1973 across three manufacturers [2]. Contemporary research continues to examine this compound within Indian manufacturing contexts, where active production maintains industrial relevance [2].

Research methodologies for evaluating Disperse Yellow 3 in textile applications employ spectrophotometric analysis utilizing maximum absorption wavelength at 357 nanometers with extinction coefficient values exceeding 6,500 at 354-360 nanometer range [5]. Water solubility characteristics demonstrate extremely low aqueous solubility at 32.32 micrograms per liter at 25°C, confirming its classification as a disperse dye requiring dispersing agents for textile processing [6].

Environmental research perspectives have established comprehensive release guidelines for textile facilities utilizing Disperse Yellow 3, with recommended concentration limits of 146,520 micrograms per liter for textile dye formulation processes and 240,000 micrograms per liter for textile dyeing operations [3] [4]. These guidelines reflect research-based predicted no effect concentration values of 2.3 micrograms per liter for aquatic environments [3] [4].

Synthetic Fiber Dyeing Methodologies

Synthetic fiber dyeing methodologies utilizing Disperse Yellow 3 encompass multiple technological approaches developed through extensive research programs [7] [8]. The primary methodology involves high-temperature dyeing processes operating at 120-130°C under elevated pressure conditions, enabling effective dye penetration into polyester fiber structures [7] [8].

Research has established three principal dyeing methods for synthetic fibers: carrier dyeing at 100°C, high-temperature dyeing at 120-130°C, and thermosol dyeing at 200-220°C [7]. High-temperature dyeing represents the preferred methodology as it eliminates requirements for toxic carriers while facilitating improved dye diffusion into fiber matrices through enhanced molecular mobility at elevated temperatures [7].

Polyester dyeing research demonstrates that Disperse Yellow 3 application requires specific pH control between 4.5-5.5 using acetic acid to optimize dye exhaustion and fastness properties [7]. The dyeing process comprises three distinct phases: heating or adsorption phase, high-temperature or diffusion phase, and reduction-clearing phase [8]. Research indicates that controlled coloration approaches demand consistent dye selection displaying compatibility throughout these three critical phases [8].

Comparative dyeing studies on polylactic acid fibers versus polyester fibers reveal differential performance characteristics, with polylactic acid requiring lower dyeing temperatures of 110°C compared to polyester requiring 130°C [9]. Research methodologies employ three-combination dye systems incorporating Disperse Yellow 42, Disperse Red 54, and Disperse Blue 56 for comprehensive color development studies [9].

Nylon fiber dyeing research utilizing Disperse Yellow 3 demonstrates effective coloration at processing temperatures similar to polyester applications [2] [10]. Cellulose acetate fiber applications require modified processing conditions due to lower thermal stability compared to polyester substrates [2] [3]. Research indicates that acrylic fiber dyeing with Disperse Yellow 3 achieves satisfactory color development through thermosol processing methods [2].

Supercritical carbon dioxide dyeing research represents emerging methodology for synthetic fiber coloration using Disperse Yellow 3 derivatives [11]. Studies demonstrate that supercritical carbon dioxide medium enables effective dye penetration while eliminating aqueous processing requirements [11]. Research findings indicate improved color strength values and enhanced fastness properties compared to conventional aqueous dyeing methods [11].

Advanced dyeing methodologies incorporate ultraviolet radiation treatment for polyester fabric preparation, with research demonstrating that 30-minute ultraviolet treatment provides optimal color strength using untreated dye solutions at pH 8 [12]. Alternative processing conditions utilizing 45-minute ultraviolet treatment with irradiated dye solutions at pH 11 achieve comparable color development [12].

Plastic and Polymer Coloration Research

Plastic and polymer coloration research involving Disperse Yellow 3 encompasses comprehensive studies on thermoplastic material applications [2] [13]. Research investigations demonstrate effective coloration of polyvinyl chloride, polystyrene, and various thermoplastic substrates through melt processing incorporation methods [2] [13].

Polyvinyl chloride coloration research establishes Disperse Yellow 3 as an effective colorant maintaining stability under typical processing conditions [2]. Research methodologies involve direct incorporation into polymer melt systems, achieving uniform color distribution throughout the polymer matrix [2]. Processing temperature requirements align with standard polyvinyl chloride manufacturing conditions while maintaining dye thermal stability [2].

Polystyrene coloration studies demonstrate successful Disperse Yellow 3 integration achieving consistent color development across various polymer grades [2]. Research indicates that the compound maintains chemical stability during polystyrene processing temperatures, enabling commercial application in expanded polystyrene and injection molding applications [2].

Polymethyl methacrylate research incorporates Disperse Yellow 3 into dye-doped polymer films for advanced optical applications [14]. Studies utilize polymethyl methacrylate-methacrylic acid polymer matrices incorporating Disperse Yellow 3 derivatives for nonlinear optical property investigations [14]. Research demonstrates saturation absorption characteristics at lower input irradiance and reverse saturation absorption at higher input irradiance, indicating potential applications in photonic device development [14].

Advanced polymer research examines thermochromic behavior integration into biopolymer systems, with studies investigating renewable raw material applications for temperature-sensitive packaging applications [15]. Research programs focus on developing bio-based thermochromic plastics incorporating disperse dye technologies for medical, pharmaceutical, and food industry applications [15].

Fiber-reinforced polymer research investigates Disperse Yellow 3 incorporation for identification and tracking applications in composite materials [2]. Studies examine color retention under mechanical stress and environmental exposure conditions typical of structural composite applications [2].

Research on polymer recycling systems examines Disperse Yellow 3 behavior during mechanical and chemical recycling processes [2]. Studies investigate dye migration and color stability throughout multiple recycling cycles, providing data for sustainable polymer processing applications [2].

Comparative Studies with Related Disperse Dyes

Comparative studies involving Disperse Yellow 3 and related disperse dyes provide comprehensive understanding of structure-property relationships within the azo disperse dye family [16] [17]. Research investigations compare dyeing performance, compatibility, and application characteristics across multiple disperse dye compounds [16] [17].

Level dyeing performance studies compare Disperse Yellow 3 with Disperse Red 60, Disperse Red 73, and Disperse Red 167:1, examining exhaustion percentages, migration indices, and level dyeing index values [16]. Research data demonstrates that Disperse Red 73 exhibits superior level dyeing index values of 77.31±1.08% compared to Disperse Yellow 3 performance characteristics [16].

| Dye Compound | Exhaustion at Critical Dyeing Time (%) | Final Exhaustion (%) | Migration Index (%) | Level Dyeing Index (%) |

|---|---|---|---|---|

| Disperse Red 60 | 70.43 | 96.7 | 62 | 45.47±0.76 |

| Disperse Red 73 | 88.61 | 92 | 81 | 77.31±1.08 |

| Disperse Red 167:1 | 51 | 88.6 | 50 | 27.98±0.94 |

Energy level classification studies categorize disperse dyes including Disperse Yellow 3 into low-energy, medium-energy, and high-energy classifications based on molecular size and dyeing rate characteristics [16]. Research demonstrates that azo-based dyes typically provide 2-3 times stronger tinctorial strength compared to anthraquinone-based dyes [16].

Comparative molecular weight studies examine 26 azo disperse dyes with molecular weights below 360 grams per mole, including Disperse Yellow 3 at 269 grams per mole [3] [4]. Research establishes release guidelines and environmental impact assessments across this dye family, with Disperse Yellow 3 serving as a reference compound for regulatory development [3] [4].

Synthesis and characterization studies compare 23 azo disperse dyes based on barbituric and thiobarbituric acid derivatives with traditional disperse dyes including Disperse Yellow 3 [17]. Research demonstrates dye exhaustion ranging from 43.6% to 92.5% with color strength values reaching 22.00, providing comparative performance data across synthetic methodologies [17].

Electrochemical degradation comparative studies examine Disperse Yellow 3 alongside related textile dyes using boron-doped diamond electrodes, titanium-ruthenium oxide anodes, and titanium-platinum electrodes [18] [19]. Research demonstrates that boron-doped diamond anodes achieve greater than 90% total organic carbon and color removal efficiency compared to alternative electrode materials [18] [19].

Fastness property comparative studies examine light fastness, washing fastness, sublimation fastness, and rubbing fastness across disperse dye families [20]. Research indicates minimum light fastness ratings between 4-5 for disperse dyes including Disperse Yellow 3, with washing fastness typically achieving ratings of 4-5 under standard testing conditions [20].

Compatibility studies for combination dyeing examine three-combination dye systems incorporating Disperse Yellow 3 with complementary red and blue disperse dyes [9]. Research demonstrates that dye compatibility becomes critical in rapid-dyeing applications where process optimization requires matching dye migration and diffusion characteristics [9] [8].

Physical Description

XLogP3

Melting Point

195.0 °C

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

TRADEMARK FOR SERIES OF DISPERSE DYESTUFFS CHARACTERIZED BY GOOD FASTNESS TO LIGHT, WASHING, ETC. USED FOR DYEING & PRINTING ACETATE FIBERS. /CELLITON/

Analytic Laboratory Methods

Earlier methods relied on paper chromatography. ... More recent work involves thin-layer chromatography. A survey of separation characteristics of various sorbents, such as silica gel, alumina, 1:1 mixtures of silica gel and alumina, starch, cellulose and polyamide powder, used with a wide variety of solvents indicates the techniques capable of separating most lipid-soluble azo colors. ... A method was described for the isolation of lipid-soluble colors from fats and chocolate by liquid/liquid partition and adsorption chromatography followed by identification by thin-layer chromatography.